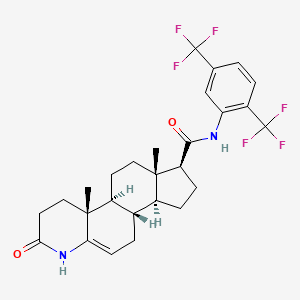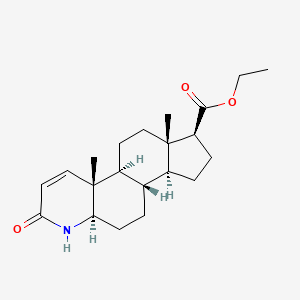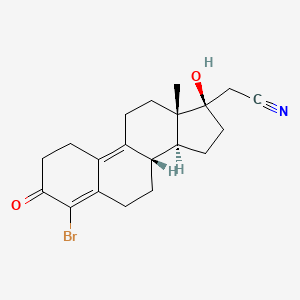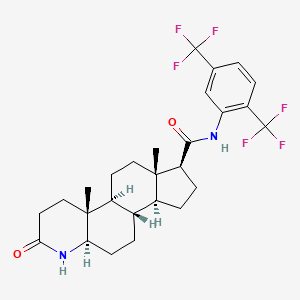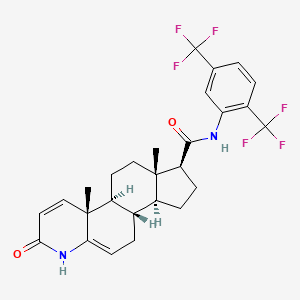
Imazethapyr Impurity 8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imazethapyr is an imidazolinone herbicide that is used worldwide due to its high activity at low application rates and its broad-spectrum of weed control in soybean and other legume crops . It’s important to note that the specific properties and effects of “Imazethapyr Impurity 8” may vary from the parent compound, Imazethapyr.
Synthesis Analysis
Imazethapyr is applied as a post-emergence herbicide to control weeds in soybean fields . The degradation of imazethapyr in soil is influenced by factors such as application rate, soil physicochemical properties, and temperature .Chemical Reactions Analysis
Imazethapyr is degraded primarily by microbial metabolism and photolysis . The rate of degradation can be influenced by factors such as soil pH and organic matter content .Aplicaciones Científicas De Investigación
Environmental Impact and Toxicity
- Imazethapyr, a widely used herbicide, shows significant environmental and toxicological impacts. It has been linked to increased cancer risks, specifically bladder and colon cancer, among pesticide applicators (Koutros et al., 2009).
- Studies on Allium cepa root cells indicate that Imazethapyr (IM) exhibits cytotoxic activity, inducing DNA damage in a dose-dependent manner, although not consistently genotoxic (Liman, Ciğerci, & Öztürk, 2015).
Effects on Plant Physiology
- Imazethapyr affects the root proteome of Arabidopsis thaliana, impacting several key biochemical pathways beyond its primary target of branched-chain amino acid synthesis. This includes effects on sugar and starch metabolism, and cell wall composition (Qian et al., 2015).
- The herbicide also influences the symbiosis between peas and Rhizobium, impacting plant growth and nodule formation. This suggests its effects extend to the symbiotic relationships essential for plant nutrition (González, González-Murua, & Royuela, 1996).
Microbial Community Alterations
- Imazethapyr spraying on Arabidopsis thaliana leads to changes in leaf surface microbial communities. It increases the abundance of potentially pathogenic bacteria, indicating a broader ecological impact of herbicide use (Liu et al., 2019).
Phytotoxicity and Enantioselectivity
- Studies show enantioselective phytotoxicity in rice, where different enantiomers of Imazethapyr exhibit varying degrees of toxicity, affecting not just the target enzyme but also other metabolic pathways (Qian et al., 2011).
Soil and Environmental Dynamics
- Imazethapyr has been studied for its persistence in soil and impacts on soil microbial communities. Its application can shift microbial community structures, although recovery is observed over time (Zhang et al., 2010).
Herbicide Residues and Food Safety
- The presence of imazethapyr residues in soil and grains, particularly in soybeans, has been investigated to understand its persistence and potential impacts on food safety (Sondhia et al., 2015).
Safety And Hazards
Direcciones Futuras
Propiedades
Número CAS |
202586-58-1 |
|---|---|
Nombre del producto |
Imazethapyr Impurity 8 |
Fórmula molecular |
C14H19N3O |
Peso molecular |
245.33 |
Apariencia |
Solid |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
2-(5-Ethyl-3-pyridinyl)-3,5-dihydro-5-methyl-5-(1-methylethyl)-4H-imidazol-4-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



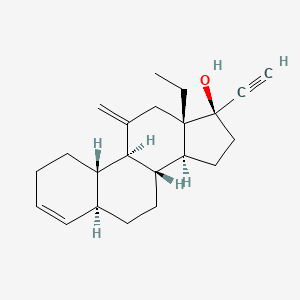
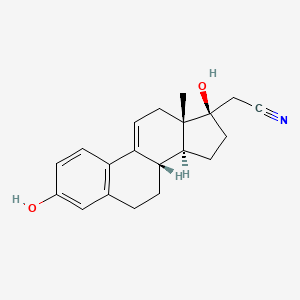
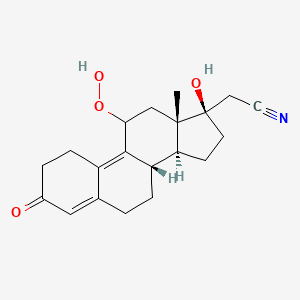
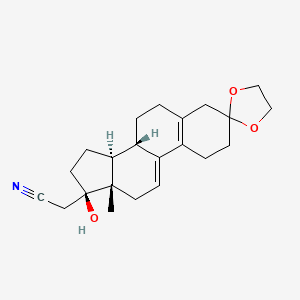
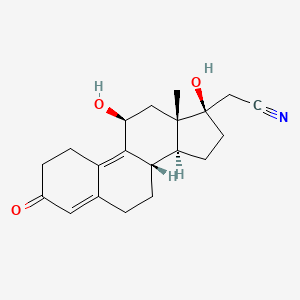
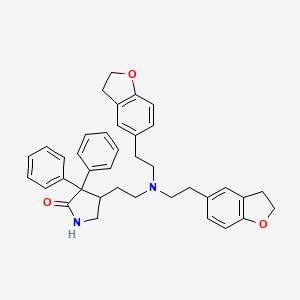
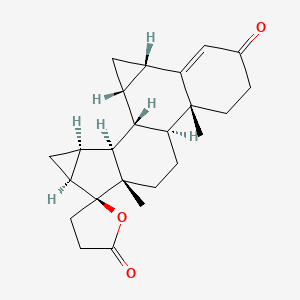
![(1aR,5aR,7aS,8S,8aS,9aS,9bS,9dR)-5'-Hydroxy-5a,7a-dimethyl-1,1a,5,5a,5b,6,7,7a,8a,9,9a,9b,9c,9d-tetradecahydrospiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-8,2'-oxolan]-3(4H)-one](/img/structure/B601944.png)
